molecular formula C14H15F3O2 B8741201 Methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate

Methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate

Cat. No.: B8741201
M. Wt: 272.26 g/mol
InChI Key: RNESLRWEWHPCSY-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C14H15F3O2 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H15F3O2/c1-19-13(18)10-6-7-11(9-4-2-3-5-9)12(8-10)14(15,16)17/h6-9H,2-5H2,1H3

InChI Key

RNESLRWEWHPCSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCC2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To zinc(II) chloride (0.5 M solution in tetrahydrofuran, 88.0 mL, 44.0 mmol) was added cyclopentylmagnesium chloride (2 M solution in ether, 20.5 mL, 41.1 mmol). The resulting suspension was stirred at room temperature for 1 h. To the above suspension was added methyl 4-chloro-3-(trifluoromethyl)benzoate (7.00 g, 29.3 mmol) and bis(tri-tert-butylphosphine)palladium (1.35 g, 2.64 mmol) at room temperature. The mixture was heated under reflux for 2 h. The mixture was allowed to cool to room temperature, quenched with saturated aqueous sodium bicarbonate solution and filtered. The filtrate was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography to give the title compound as an oil (7.64 g). LCMS m/z=273.2 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.57-1.66 (m, 2H), 1.68-1.82 (m, 2H), 1.82-1.94 (m, 2H), 2.04-221 (m, 2H), 3.33-3.49 (m, 1H), 3.93 (s, 3H), 7.54 (d, J=8.21 Hz, 1H), 8.13 (dd, J=8.34, 1.77 Hz, H), 8.27 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
catalyst
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl)benzoate (196.7 g, 824 mmol) in THF (100 mL), cyclopentylzinc(II) bromide (1979 mL, 989 mmol) was added dropwise at 7.8° C. The temperature at the end of the addition rose to 22° C. Bis(tri-t-butylphosphine)palladium (21.07 g, 41.2 mmol) was added to the dark brown solution at the same temperature, and the resulting mixture was stirred at 70° C. for 8 h. The mixture was added to saturated aqueous NaHCO3 (100 mL) at 0° C., stirred at the same temperature for 30 min and then at 22° C. for 2 h. The resulting suspension was filtered through Celite® and the filtrate concentrated under vacuum. The solids were washed with EtOAc (3×300 mL), the filtrate was combined with the previous concentrate and the combined organics were washed with H2O (2×600 mL), brine (2×500 mL), dried (Na2SO4), decanted and concentrated under reduced pressure to give the title compound as an orange oil (227 g) without further purification. LCMS m/z=273.4 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.71-1.60 (m, 2H), 1.83-1.75 (m, 2H), 1.95-1.87 (m, 2H), 2.21-2.11 (m, 2H), 3.46 (quintet, J=8.8 Hz, 1H), 3.97 (s, 3H), 7.58 (d, J=8.4 Hz, 1H), 8.18 (dd, J=8.0 Hz, 1.6 Hz, 1H), 8.31 (d, J=1.6 Hz, 1H).
Quantity
196.7 g
Type
reactant
Reaction Step One
Quantity
1979 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.07 g
Type
catalyst
Reaction Step Three

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